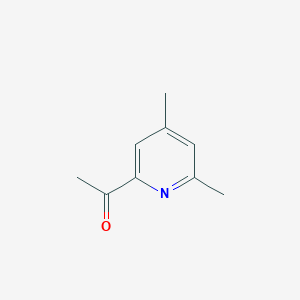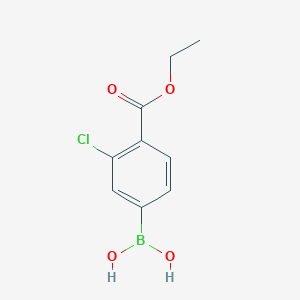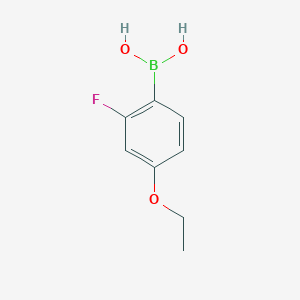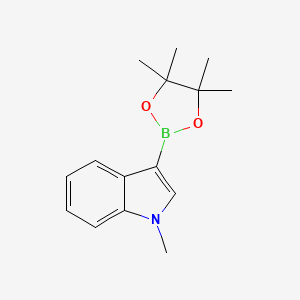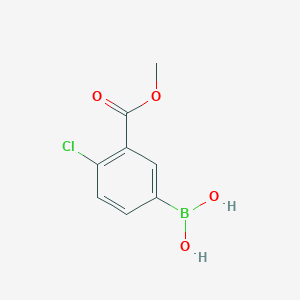
4-Chloro-3-(methoxycarbonyl)phenylboronic acid
Overview
Description
4-Chloro-3-(methoxycarbonyl)phenylboronic acid (4-Cl-3-MCPBA) is a boronic acid derivative that has been gaining popularity in the scientific research community due to its versatile applications. It is a useful reagent for organic synthesis, and has been used in a variety of applications, including the synthesis of pharmaceuticals and agrochemicals. It is also a key intermediate in the synthesis of certain polymers and organometallic compounds. In addition, 4-Cl-3-MCPBA has been found to have a range of biochemical and physiological effects, making it an important research tool in a variety of scientific fields.
Scientific Research Applications
Supramolecular Assemblies and Molecular Recognition
4-Chloro-3-(methoxycarbonyl)phenylboronic acid plays a role in the design and synthesis of supramolecular assemblies. For instance, Pedireddi and Seethalekshmi (2004) reported on the assembly of phenylboronic acids with heterocyclic compounds, highlighting the formation of hydrogen bonds between nitrogen atoms and boronic acid groups. This research showcases the potential of boronic acids in creating intricate molecular architectures through non-covalent interactions, which are crucial in the development of novel materials and sensing applications Pedireddi, V., & Seethalekshmi, N. (2004). Tetrahedron Letters, 45, 1903-1906.
Chemosensing Technologies
Zhu et al. (2006) explored the N-B interaction in o-(N,N-dialkylaminomethyl)arylboronate systems. Their findings contribute to the understanding of how boronic acids and esters can be used in molecular recognition and chemosensing, particularly for detecting physiologically important substances like saccharides and catecholamines. This research aids in designing future chemosensing technologies leveraging the unique properties of boronic acids Zhu, L., et al. (2006). Journal of the American Chemical Society, 128(4), 1222-1232.
Photoinduced Charge Transfer
Research into substituent-dependent photoinduced intramolecular charge transfer in N-aryl-substituted trans-4-aminostilbenes by Yang et al. (2004) provides insights into how different substituents, including methoxycarbonyl groups similar to those in 4-Chloro-3-(methoxycarbonyl)phenylboronic acid, affect the photochemical behavior of aromatic compounds. This work is relevant for understanding the electronic properties of boronic acid derivatives in the context of organic electronics and photonics Yang, J.-S., et al. (2004). Journal of the American Chemical Society, 126(39), 12325-12335.
Catalysis and Organic Synthesis
Ihara and Suginome (2009) discussed the use of phenylboronic acids in ruthenium-catalyzed aromatic C-H silylation, demonstrating how ortho-directing agents can be temporarily attached to the boronyl group to facilitate regioselective silylation. This research highlights the utility of boronic acids in catalysis, offering a pathway to synthesize silylated aromatic compounds efficiently Ihara, H., & Suginome, M. (2009). Journal of the American Chemical Society, 131(22), 7502-7503.
Nanomaterials Characterization
Monteiro et al. (2015) developed a method for immobilizing (S)-6-(4-(Methoxycarbonyl)phenyl)-1,1′-bis-2-naphthol onto carbon nanotubes, illustrating the potential of boronic acid derivatives in creating hybrid nanomaterials. This research is crucial for advancing the characterization and application of nanomaterials in various scientific and technological fields Monteiro, C., et al. (2015).
properties
IUPAC Name |
(4-chloro-3-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BClO4/c1-14-8(11)6-4-5(9(12)13)2-3-7(6)10/h2-4,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPWHDGFBVDINZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629622 | |
| Record name | [4-Chloro-3-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874219-45-1 | |
| Record name | 1-Methyl 5-borono-2-chlorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874219-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-Chloro-3-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-3-(methoxycarbonyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



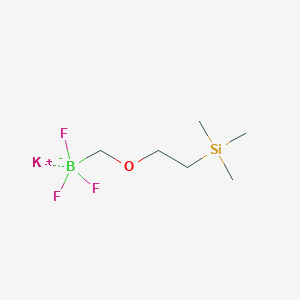

![(S)-methyl 2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)acetamido)-3-phenylpropanoate](/img/structure/B1593142.png)
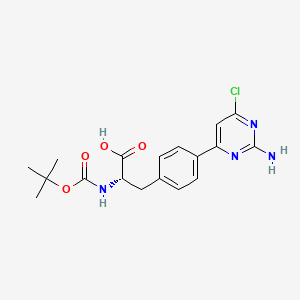
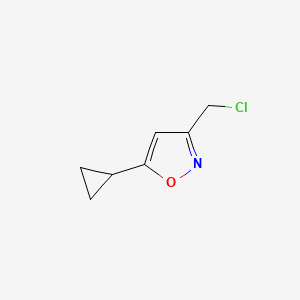

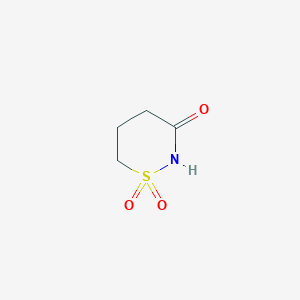
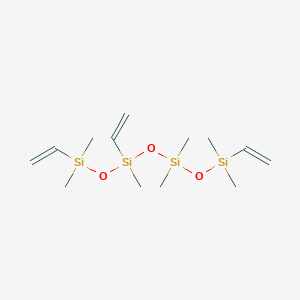
![1-Oxa-9-azaspiro[5.5]undecane](/img/structure/B1593152.png)
